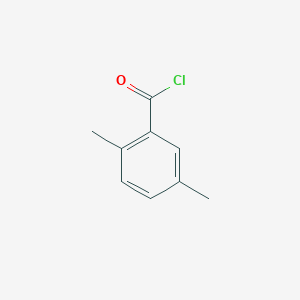







|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:15])=O>>[CH3:2][C:3]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:4]=1[C:5]([Cl:15])=[O:6]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)O)C=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring to room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500-mL, three-necked, round bottomed flask equipped with an addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
The apparatus was cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was warmed to about 50° in order
|
|
Type
|
DISSOLUTION
|
|
Details
|
to completely dissolve the 2,5-dimethylbenzoic acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
to gradually cool
|
|
Type
|
CUSTOM
|
|
Details
|
The excess thionyl chloride and the HCl and SO2 reaction side-products
|
|
Type
|
CUSTOM
|
|
Details
|
were removed by vacuum distillation
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)Cl)C=C(C=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |